molecular formula C19H17NO5 B2567257 (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate CAS No. 879799-15-2

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate

Cat. No.: B2567257
CAS No.: 879799-15-2
M. Wt: 339.347
InChI Key: XLSNPSXCCHJQQH-YVLHZVERSA-N
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Description

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, a methoxy group, and a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Dimethylcarbamate Moiety: The dimethylcarbamate group is introduced through the reaction of the corresponding phenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran ring systems, such as 6-methoxybenzofuran and 3-oxobenzofuran derivatives.

    Carbamate Derivatives: Compounds with similar carbamate moieties, such as phenyl carbamates and dimethylcarbamates.

Uniqueness

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate is unique due to its specific combination of a benzofuran ring, a methoxy group, and a dimethylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-20(2)19(22)24-14-6-4-5-12(9-14)10-17-18(21)15-8-7-13(23-3)11-16(15)25-17/h4-11H,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSNPSXCCHJQQH-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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